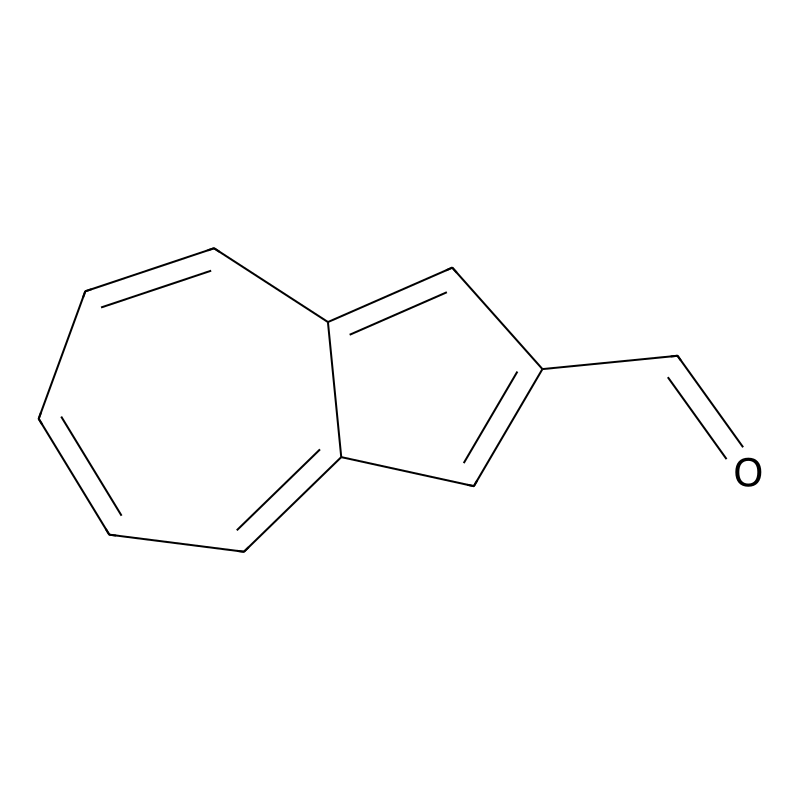

Azulene-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The aldehyde group in Az2C makes it a valuable building block for the synthesis of more complex organic molecules. The reactive nature of the aldehyde allows for reactions like condensation and aldol additions, which can be used to create novel compounds with diverse functionalities [].

Material Science

Az2C's conjugated system (alternating single and double bonds) might contribute to interesting electronic and optical properties. Researchers are investigating its potential use in the development of functional materials such as organic semiconductors or photoactive molecules [].

Medicinal Chemistry

The azulene scaffold is present in some naturally occurring bioactive compounds. By incorporating the aldehyde group, researchers might be able to create Az2C derivatives with specific biological activities. Further studies are needed to explore this possibility [].

Azulene-2-carbaldehyde is a chemical compound characterized by its unique azulene structure, which consists of a fused five-membered and seven-membered ring system. Its molecular formula is , indicating the presence of a carbonyl group (aldehyde) at the second position of the azulene framework. This compound exhibits notable physical properties, including a distinct deep blue color due to its non-benzenoid aromatic nature. The resonance structures of azulene allow for diverse reactivity, particularly in electrophilic and nucleophilic substitution reactions, making azulene-2-carbaldehyde an interesting target for synthetic and medicinal chemistry .

- Electrophilic Substitution: The compound can undergo electrophilic substitution at the 1- and 3-positions, while nucleophilic addition can occur at the 2-, 4-, 6-, and 8-positions. This reactivity is influenced by the stability of the resonance structures formed during these reactions .

- Condensation Reactions: Azulene-2-carbaldehyde can react with various nucleophiles, leading to the formation of azulenyl alcohols and subsequent dehydration to yield azulenyl carbocations. These intermediates can further react with other electrophiles or undergo rearrangements .

- Cross-Coupling Reactions: Similar to other azulene derivatives, azulene-2-carbaldehyde can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, facilitating the introduction of various substituents onto the azulene framework .

Azulene derivatives, including azulene-2-carbaldehyde, have been investigated for their biological activities. Research indicates potential applications in pharmacology:

- Antimicrobial Activity: Some azulene derivatives exhibit antibacterial and antifungal properties, suggesting that azulene-2-carbaldehyde may possess similar activities .

- Anti-inflammatory Effects: Azulenes have shown promise in reducing inflammation, with studies highlighting their ability to modulate inflammatory pathways .

- Antiviral Properties: Certain azulene derivatives have demonstrated activity against viruses like HIV, indicating potential therapeutic applications for azulene-2-carbaldehyde in antiviral drug development .

Several synthetic routes have been developed for producing azulene-2-carbaldehyde:

- From Azulenes: Direct synthesis from azulenes through oxidation or formylation reactions can yield azulene-2-carbaldehyde. This often involves using reagents such as dichromate or formic acid under controlled conditions .

- Cycloaddition Reactions: Utilizing cyclohepta[b]furan derivatives in reactions with olefins or active methylenes has been reported as an effective method for synthesizing various azulenes, including azulene-2-carbaldehyde .

- Condensation with Aldehydes: Condensation reactions involving alkylazulenes and aldehydes (such as thiophene carboxaldehydes) can also lead to the formation of this compound .

Azulene-2-carbaldehyde has several potential applications across different fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting inflammation or infections.

- Organic Electronics: The unique electronic properties of azulenes make them suitable candidates for use in organic semiconductors and photovoltaic devices.

- Dyes and Pigments: Its intense blue coloration allows for applications in dyeing and pigment formulations .

Research into the interactions of azulene derivatives has revealed insights into their behavior in biological systems:

- Reactivity with Biological Molecules: Studies show that azulene derivatives can interact with proteins and nucleic acids, potentially influencing biological pathways and cellular functions .

- Mechanistic Studies: Investigations into the mechanisms of action for biological activities have focused on how these compounds modulate enzyme activity or cellular signaling pathways .

Azulene-2-carbaldehyde shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Guaiazulene | Sesquiterpene | Exhibits significant anti-inflammatory properties |

| 1-Azulenylmethanol | Azuleno-alcohol | Known for its reactivity in forming azulenyl carbocations |

| 3-Azulenecarboxylic acid | Carboxylic acid derivative | Displays strong antimicrobial activity |

| Azulene | Parent compound | Non-benzenoid aromatic system; serves as a precursor |

Azulene-2-carbaldehyde stands out due to its specific aldehyde functionality at the second position, which influences both its reactivity and biological activity compared to these similar compounds.